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molecular formula C18H17NO B8453727 (8-Methyl-2-o-tolylquinolin-3-yl)methanol

(8-Methyl-2-o-tolylquinolin-3-yl)methanol

Cat. No. B8453727
M. Wt: 263.3 g/mol
InChI Key: HPZPWNZBZPNGFS-UHFFFAOYSA-N
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Patent
US08193199B2

Procedure details

Prepared according to Procedure B using 8-methyl-2-o-tolylquinoline-3-carbaldehyde (1.28 g, 4.9 mmol) and solid NaBH4 (278 mg, 1.5 eq) in THF (10 mL). After purification, (8-methyl-2-o-tolylquinolin-3-yl)methanol was obtained as white solid.
Name
8-methyl-2-o-tolylquinoline-3-carbaldehyde
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
278 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH3:18])[C:8]([CH:19]=[O:20])=[CH:7]2.[BH4-].[Na+]>C1COCC1>[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH3:18])[C:8]([CH2:19][OH:20])=[CH:7]2 |f:1.2|

Inputs

Step One
Name
8-methyl-2-o-tolylquinoline-3-carbaldehyde
Quantity
1.28 g
Type
reactant
Smiles
CC=1C=CC=C2C=C(C(=NC12)C1=C(C=CC=C1)C)C=O
Step Two
Name
Quantity
278 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
After purification

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC=C2C=C(C(=NC12)C1=C(C=CC=C1)C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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